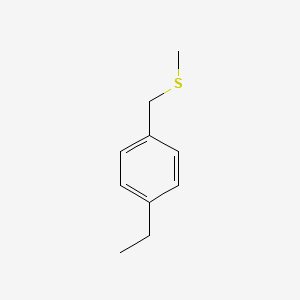

(4-Ethylbenzyl)methyl sulfide

描述

属性

IUPAC Name |

1-ethyl-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECIOKVBDJJAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

In the patented process, DMS and DES undergo catalytic exchange to form methyl ethyl sulfide at elevated temperatures (200–340°C) and pressures (50–850 psig). For aromatic analogs, substituting DMS with a benzyl-containing sulfide (e.g., 4-ethylbenzyl sulfide) could yield the target compound. The reaction typically employs excess dimethyl sulfide to ensure diethyl sulfide acts as the limiting reactant, achieving single-pass conversions exceeding 85%.

Table 1: Adapted Catalytic Conditions for Aromatic Sulfide Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 200–340 | 280–310 |

| Pressure (psig) | 150–400 | 300 |

| WHSV (h⁻¹) | 0.05–2 | 0.5 |

| Catalyst | Acidic zeolites | H-ZSM-5 |

These conditions, while optimized for aliphatic sulfides, provide a framework for adapting the synthesis to aromatic systems. For instance, substituting DES with 4-ethylbenzyl sulfide in the presence of H-ZSM-5 zeolites could facilitate the formation of this compound.

Nucleophilic Substitution Strategies

Nucleophilic substitution remains a cornerstone of sulfide synthesis, particularly for introducing sulfur-containing groups into aromatic frameworks. The general method involves reacting a benzyl halide with a thiolate ion under basic conditions.

Synthesis from 4-Ethylbenzyl Halides

A direct route to this compound involves treating 4-ethylbenzyl chloride with sodium methanethiolate (NaSMe) in a polar aprotic solvent:

This reaction proceeds via an Sₙ2 mechanism , where the thiolate ion displaces the chloride. Yields depend on the purity of the starting material and reaction time, with typical conversions ranging from 70% to 90%.

Table 2: Optimization of Nucleophilic Substitution

| Condition | Effect on Yield |

|---|---|

| Solvent (DMF vs. THF) | DMF improves solubility of NaSMe |

| Temperature (60–100°C) | Higher temps (80°C) reduce side products |

| Stoichiometry (NaSMe) | 1.2 equivalents optimal |

Thiol-Disulfide Interchange Reactions

Thiol-disulfide interchange offers a redox-neutral pathway to sulfides. This method is particularly useful for synthesizing unsymmetrical sulfides like this compound.

Procedure and Mechanistic Insights

Reacting 4-ethylbenzyl disulfide with methylthiol in the presence of a radical initiator (e.g., AIBN) generates the target compound:

The reaction proceeds via homolytic cleavage of the disulfide bond, followed by recombination of thiyl radicals. This method avoids harsh bases but requires careful control of stoichiometry to prevent polysulfide formation.

Reductive Coupling Approaches

Reductive coupling of thiols with aldehydes or ketones represents an emerging strategy for sulfide synthesis. For this compound, this could involve reductive amination-like conditions.

Borane-Mediated Coupling

A borane-dimethyl sulfide complex (BH₃·SMe₂) can mediate the coupling of 4-ethylbenzaldehyde with methanethiol:

This method, adapted from PMC3330251, achieves moderate yields (50–65%) but offers functional group tolerance.

Comparative Analysis of Methods

Table 3: Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Exchange | 85–90 | 95 | High | $$ |

| Nucleophilic Substitution | 70–90 | 90 | Moderate | $ |

| Thiol-Disulfide | 60–75 | 85 | Low | $$ |

| Reductive Coupling | 50–65 | 80 | Moderate | $$$ |

Catalytic methods excel in scalability and yield but require specialized equipment. Nucleophilic substitution strikes a balance between cost and efficiency, making it the preferred lab-scale method.

化学反应分析

Types of Reactions

(4-Ethylbenzyl)methyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Thiol

Substitution: Nitro derivatives, halogenated derivatives

科学研究应用

(4-Ethylbenzyl)methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of (4-Ethylbenzyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The sulfide group can undergo oxidation-reduction reactions, influencing the redox state of the cellular environment. Additionally, the benzyl ring can participate in aromatic interactions with biomolecules, affecting their function and activity.

相似化合物的比较

Comparison with Structurally Similar Sulfides

P-Chlorophenyl Methyl Sulfide

Molecular Formula : C₇H₇ClS

Structure : A benzene ring with a chlorine substituent at the para position and a methyl sulfide group.

- Substituent Effect : The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethyl group in (4-Ethylbenzyl)methyl sulfide. This difference impacts reactivity; for example, chlorophenyl derivatives often participate in nucleophilic substitution reactions, whereas ethyl-substituted compounds may favor electrophilic aromatic substitution .

- Applications : P-Chlorophenyl methyl sulfide is commonly utilized as an intermediate in organic synthesis, particularly in agrochemicals and materials science, due to its stability and reactivity .

Benzyl Methyl Sulfide

Molecular Formula : C₈H₁₀S

Structure : A benzyl group (C₆H₅-CH₂) directly bonded to a methyl sulfide group.

- Substituent Effect : The absence of substituents on the benzene ring results in intermediate electron density, making it less reactive than chlorophenyl derivatives but more reactive than ethyl-substituted analogs.

- Applications : Benzyl methyl sulfide serves as a precursor in fragrance synthesis and polymer chemistry.

Research Findings and Implications

- Pharmaceutical Relevance : The 4-ethylbenzyl group in HM41322 (a derivative structurally related to this compound) demonstrates enhanced binding affinity to SGLT2 receptors due to increased hydrophobicity, a property critical for diabetes therapeutics .

- Reactivity Trends : Comparative studies suggest that electron-donating groups like ethyl improve stability in biological environments, whereas electron-withdrawing groups (e.g., chlorine) enhance reactivity in synthetic pathways .

常见问题

Q. What are the common synthetic routes for (4-Ethylbenzyl)methyl sulfide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Substrate Preparation

Start with 4-ethylbenzyl chloride or bromide as the alkylating agent. React with methyl mercaptan (CH₃SH) or sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF, DMSO) under inert atmosphere. - Step 2: Reaction Optimization

Monitor reaction kinetics using time-dependent conversion rates. For example, in sulfide synthesis, conversion rates may peak at 20–40 minutes under catalytic conditions (e.g., using triethylamine as a base) . - Step 3: Purification

Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Confirm purity via GC-MS or HPLC .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H NMR (δ 2.5–3.0 ppm for SCH₃ protons; δ 1.2–1.4 ppm for ethyl group) and ¹³C NMR (δ 15–20 ppm for SCH₃ carbon).

- X-ray Crystallography: For unambiguous confirmation of molecular geometry, especially if novel derivatives are synthesized .

- Quantitative Analysis:

Use colorimetric methods (e.g., methylene blue assay for sulfide quantification) or LC-MS for trace analysis .

Q. How does this compound react with oxidizing agents like H₂O₂?

Methodological Answer:

- Oxidation Pathway:

The sulfide group (-S-) is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction conditions. - Kinetic Profiling:

Monitor using time-resolved UV-Vis spectroscopy. For example, oxidation with H₂O₂ catalyzed by vanadate complexes shows >90% conversion within 60 minutes under mild conditions (25°C, pH 7) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in this compound reactions?

Methodological Answer:

- Catalyst Screening:

Test transition-metal catalysts (e.g., Co, Ni vanadates) or organocatalysts (e.g., diimide) for hydrogenation or oxidation reactions. Compare turnover frequencies (TOF) and selectivity . - Isotopic Labeling:

Use deuterated solvents or ¹⁸O-labeled H₂O₂ to track proton transfer or oxygen incorporation in sulfoxide products .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

Methodological Answer:

- Reproducibility Checks:

Replicate experiments with strict control of variables (e.g., solvent purity, temperature gradients). - Statistical Analysis:

Apply ANOVA to compare yields across multiple trials. For example, discrepancies in diimide-mediated reductions may arise from trace moisture or oxygen contamination . - Peer Review:

Submit raw data (e.g., HPLC chromatograms, kinetic curves) for independent validation .

Q. What protocols ensure the stability of this compound during storage?

Methodological Answer:

- Degradation Pathways:

Avoid exposure to light, moisture, and oxidizing agents. Store in amber vials under argon at -20°C. - Stability Testing:

Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or NMR. - Sample Preparation:

Use degassed solvents and inert atmosphere gloveboxes for sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。